molecular formula C7H11F3O B14009411 (1,4,4-Trifluorocyclohexyl)methanol

(1,4,4-Trifluorocyclohexyl)methanol

Cat. No.: B14009411
M. Wt: 168.16 g/mol
InChI Key: JQRSXPXAJPURSX-UHFFFAOYSA-N
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Description

(1,4,4-Trifluorocyclohexyl)methanol is a fluorinated organic compound with the molecular formula C7H11F3O It is characterized by the presence of three fluorine atoms attached to a cyclohexane ring, with a methanol group (-CH2OH) attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,4,4-Trifluorocyclohexyl)methanol typically involves the fluorination of cyclohexanol derivatives. One common method is the reaction of cyclohexanol with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (1,4,4-Trifluorocyclohexyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of trifluorocyclohexanone or trifluorocyclohexanal.

    Reduction: Formation of trifluorocyclohexane.

    Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

(1,4,4-Trifluorocyclohexyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1,4,4-Trifluorocyclohexyl)methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular function.

Comparison with Similar Compounds

    Cyclohexanemethanol: Lacks the fluorine atoms, resulting in different chemical and physical properties.

    1,4-Difluorocyclohexylmethanol: Contains two fluorine atoms instead of three, which can affect its reactivity and applications.

    1,4,4-Trifluorocyclohexane: Similar structure but lacks the methanol group, leading to different chemical behavior.

Uniqueness: (1,4,4-Trifluorocyclohexyl)methanol is unique due to the presence of three fluorine atoms and a methanol group, which confer distinct chemical properties such as increased electronegativity, stability, and potential biological activity. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11F3O

Molecular Weight

168.16 g/mol

IUPAC Name

(1,4,4-trifluorocyclohexyl)methanol

InChI

InChI=1S/C7H11F3O/c8-6(5-11)1-3-7(9,10)4-2-6/h11H,1-5H2

InChI Key

JQRSXPXAJPURSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(CO)F)(F)F

Origin of Product

United States

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